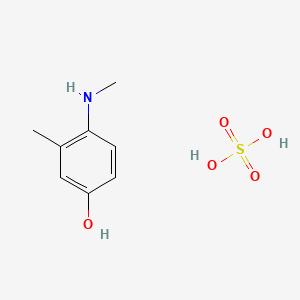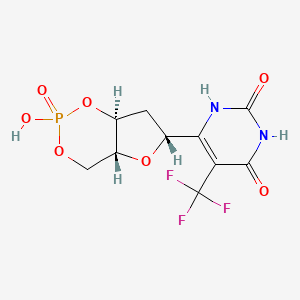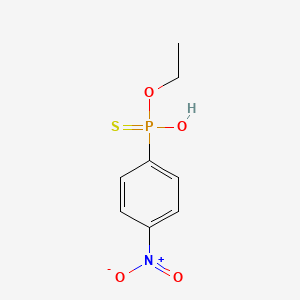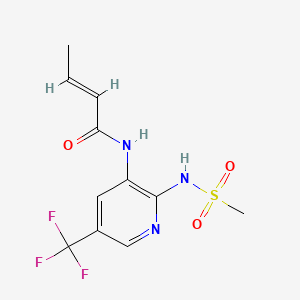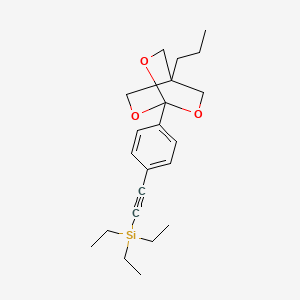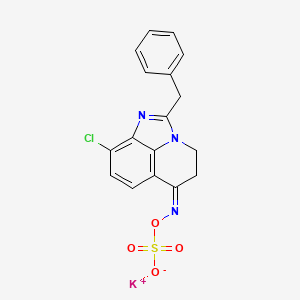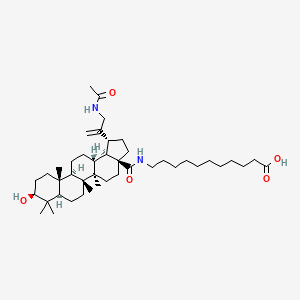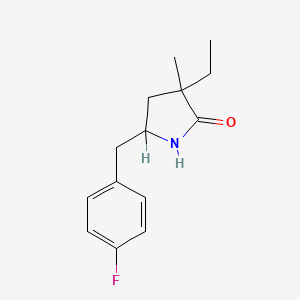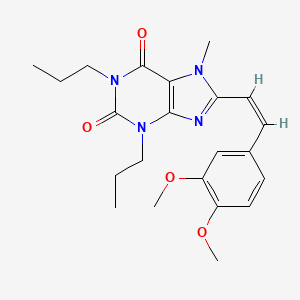
(Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its xanthine core, which is modified with a dimethoxystyryl group, a methyl group, and two propyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Xanthine Core: The xanthine core can be synthesized through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Dimethoxystyryl Group: The dimethoxystyryl group can be introduced via a Heck reaction, where a suitable styrene derivative is coupled with the xanthine core in the presence of a palladium catalyst.
Addition of Methyl and Propyl Groups: The methyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
(Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides with strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of alkylated or functionalized derivatives.
科学研究应用
(Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of (Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by blocking their active sites or alter receptor signaling pathways by binding to receptor sites.
相似化合物的比较
Similar Compounds
(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine: An isomer with a different configuration around the double bond.
8-(3,4-Dimethoxystyryl)-1,3-dipropylxanthine: Lacks the methyl group at the 7-position.
7-Methyl-1,3-dipropylxanthine: Lacks the dimethoxystyryl group.
Uniqueness
(Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine is unique due to the presence of both the dimethoxystyryl group and the specific (Z)-configuration, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
151539-40-1 |
|---|---|
分子式 |
C22H28N4O4 |
分子量 |
412.5 g/mol |
IUPAC 名称 |
8-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H28N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h8-11,14H,6-7,12-13H2,1-5H3/b11-9- |
InChI 键 |
UQGGPCQNHJCOPS-LUAWRHEFSA-N |
手性 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C\C3=CC(=C(C=C3)OC)OC)C |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


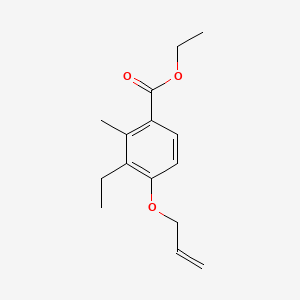
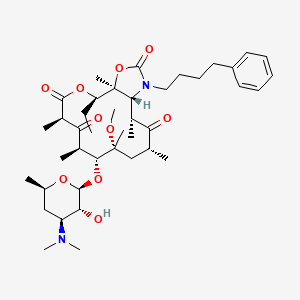

![Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B12736155.png)
